molecular formula C8H18N2 B13329803 (1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine CAS No. 1261082-53-4

(1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine

Cat. No.: B13329803
CAS No.: 1261082-53-4
M. Wt: 142.24 g/mol
InChI Key: FRDZGSBXKJXGNR-JGVFFNPUSA-N
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Description

(1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine is a chiral cyclohexane diamine derivative characterized by its stereospecific dimethyl substitution on the nitrogen atoms at positions 1 and 2 of the cyclohexane ring. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.246 g/mol and a CAS number 894493-95-9 . This compound is synthesized via reductive amination or hydrazine-mediated deprotection of phthalimide intermediates, achieving yields up to 60% under optimized reflux conditions in ethanol . Key applications include its use as a ligand in asymmetric catalysis and as a structural motif in medicinal chemistry for optimizing pharmacokinetic properties .

Properties

CAS No.

1261082-53-4

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(1S,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8+/m0/s1

InChI Key

FRDZGSBXKJXGNR-JGVFFNPUSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@@H]1N

Canonical SMILES

CN(C)C1CCCCC1N

Origin of Product

United States

Preparation Methods

Direct Synthesis via Cyclohexane-1,2-dione and Methylamine

One of the most straightforward approaches involves the reaction of cyclohexane-1,2-dione with methylamine under controlled conditions. This method leverages nucleophilic addition to the diketone, followed by reduction and methylation steps to form the desired diamine. The typical reaction conditions include:

  • Solvent: Ethanol or methanol to facilitate solubility and control reaction kinetics.
  • Temperature: Mild heating around 50–80°C to promote efficient reaction without racemization.
  • Reagents: Excess methylamine (1.5–2 equivalents) to ensure complete substitution.
  • Outcome: Formation of racemic or near-racemic trans-diamine, which then requires resolution for enantiomeric purity.

Cyclohexene Oxide Route with Ring-Opening and Mitsunobu Cyclization

A more recent and efficient method involves the transformation of cyclohexene oxide into the chiral diamine via a multi-step process:

  • Step 1: React cyclohexene oxide with aqueous methylamine at elevated temperatures (~80°C) in a sealed reactor, producing trans-2-(methylamino)cyclohexanol.
  • Step 2: Cyclization using Mitsunobu reagents (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) to form a bicyclic intermediate.
  • Step 3: Ring-opening of the bicyclic intermediate with methylamine at around 110°C in a sealed environment, yielding racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine.

This pathway benefits from high regioselectivity and milder conditions, with the Mitsunobu reaction enabling stereochemical control.

Catalytic Hydrogenation of Precursors

Industrial-scale synthesis often employs catalytic hydrogenation of precursor compounds, such as N,N-dimethylcyclohexane-1,2-diamine salts, using catalysts like palladium or platinum under hydrogen pressures (1–10 atm). This process allows for large-scale production with high stereoselectivity, especially when chiral catalysts or auxiliaries are used.

Enantiomeric Resolution Techniques

Given the racemic nature of the initial products, enantiomeric purity is achieved through resolution methods:

Chiral Acid Salt Formation

  • Procedure: React racemic diamine with chiral acids such as (L)-tartaric acid or dibenzyl tartaric acid in ethanol.
  • Outcome: Formation of diastereomeric salts, which are separated via filtration.
  • Regeneration: Basification with potassium hydroxide liberates the pure enantiomer with high enantiomeric excess (>98%).

Kinetic Resolution Using Chiral Tartaric Acid

  • Method: React racemic diamine with (L)- or (D)-tartaric acid at reflux, forming diastereomeric salts.
  • Separation: Filtration and basification yield each enantiomer separately.
  • Efficiency: Achieves enantiomeric purities exceeding 98%, with yields around 40–45%.

Asymmetric Synthesis with Chiral Catalysts

  • Employ chiral catalysts or auxiliaries during the initial formation to favor the production of one enantiomer, reducing the need for resolution.

Reaction Parameters and Optimization

Parameter Typical Range Purpose Reference
Temperature 80–110°C Reaction rate and stereoselectivity ,
Solvent Ethanol, dichloromethane Solubility and reaction medium ,
Catalyst NH4Cl, BF3·Et2O Ring-opening and cyclization ,
Reagent Equivalents Methylamine (1.5–2 equiv.) Complete substitution ,
Reaction Time 5–6 hours Conversion efficiency ,

Summary of Key Research Findings

Study Methodology Yield Enantiomeric Excess Remarks
Horwell et al. (1987) Cyclohexene oxide + methylamine + Mitsunobu + resolution ~45–50% >98% Scalable, mild conditions
Yan-Hong Shen et al. (2013) Cyclohexene oxide + methylamine + cyclization + resolution ~42–43% >98% High purity, cost-effective
Recent industrial methods Catalytic hydrogenation + chiral resolution >85% >99% Suitable for large-scale production

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, imines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound valuable in various applications, especially in scientific research. Its unique stereochemical properties arise from its two methyl groups attached to the nitrogen atoms and its cyclohexane ring structure.

Applications

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is widely utilized in scientific research for chemistry, biology, medicine, and industrial applications.

Chemistry

  • It is used as a chiral ligand in asymmetric synthesis and catalysis . Its ability to form stable complexes with metal ions enhances its utility in catalysis, notably in the pharmaceutical and agrochemical sectors, improving reaction selectivity and yielding higher purity products in the production of fine chemicals .

Biology

  • The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine

  • Research explores its potential as a building block for pharmaceuticals and its role in drug design. It can serve as a key intermediate in synthesizing various pharmaceutical agents, enhancing the efficacy of drug formulations . It also finds applications in developing bioconjugates, aiding in creating targeted drug delivery systems that improve therapeutic outcomes .

Industry

  • It is used in synthesizing polymers, resins, and other industrial chemicals . It contributes to materials with enhanced mechanical properties and thermal stability in polymer chemistry .

Analytical Chemistry

  • This chemical is utilized in the preparation of analytical standards and reagents, facilitating accurate and reliable measurements in various chemical analyses .

Chemical Reactions

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding imines or oximes.
  • Reduction Reduction reactions can convert it into different amine derivatives.
  • Substitution The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions.

Products

The resulting products depend on the specific conditions and reagents used. Oxidation may yield imines or oximes, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a chiral ligand, binding to metal centers in catalysts and influencing the stereochemistry of the resulting products. It may also interact with biological targets, such as enzymes, by fitting into specific active sites and modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Stereoisomers and Enantiomeric Pairs

The (1R,2S) configuration distinguishes this compound from its enantiomers, such as (1S,2R) and diastereomers like (1R,2R) or (1S,2S) derivatives. For instance:

  • (1S,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine (CAS: 87583-89-9 ) shares identical physical properties (e.g., molecular weight, formula) but exhibits reversed stereochemistry, leading to divergent chiral recognition in catalytic systems .
  • (1R,2R)-N~1~,N~1~,N~2~,N~2~-Tetramethylcyclohexane-1,2-diamine (CAS: 53152-69-5 ) introduces additional methyl groups, increasing steric bulk and reducing basicity (pKa ~8.5 vs. ~9.8 for dimethyl analogues) .
Table 1: Physicochemical Properties of Selected Analogues
Compound Name Configuration Molecular Weight (g/mol) pKa (ACD Labs) cLogD Applications
(1R,2S)-N~1~,N~1~-Dimethyl derivative (1R,2S) 142.246 8.5 +0.7 Catalysis, IRAK4 inhibitors
(1S,2S)-N~1~,N~1~-Dimethyl derivative (1S,2S) 142.246 8.5 +0.7 Chiral ligands
(1R,2R)-Tetramethyl derivative (1R,2R) 170.30 7.8 +1.2 Steric modifiers
Piperazine derivatives ~142–170 ~9.8 +2.2 High membrane permeability

Functional Group Modifications

(a) N-Alkylation vs. Aryl Substitution
  • N,N-Dimethyl vs. N,N-Dibenzyl Derivatives : Dimethyl substitution reduces steric hindrance compared to bulkier dibenzyl groups (e.g., N,N-dibenzyl-cyclohexane-1,2-diamine ), enhancing solubility and catalytic activity in metal complexes .
  • Schiff Base Analogues : Ligands like (1S,2S)-N~1~,N~2~-bis(indolylmethylene)cyclohexane-1,2-diamine leverage imine linkages for metal coordination, contrasting with the dimethylamine’s hydrogen-bonding capability .
(b) Hydroxy and Methoxy Modifications
  • (1R,2R)-N~1~,N~2~-Bis(2-hydroxy-3-methoxybenzyl)cyclohexane-1,2-diamine incorporates phenolic groups, enabling pH-sensitive coordination behavior absent in the dimethylated parent compound .

Catalytic Performance

  • Asymmetric Catalysis : The (1R,2S) configuration, when paired with iron or palladium, achieves enantiomeric excess (ee) >90% in oxidative coupling reactions, outperforming ethylene diamine (ee: 50–70%) due to improved stereochemical control .
  • Ligand Efficiency : Compared to (1R,2S)-2-hydroxycyclohexylamine , the dimethylated derivative offers higher IRAK4 inhibitory potency (IC₅₀: 10 nM vs. 25 nM) attributed to optimal basicity and lipophilicity .

Biological Activity

(1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine (CAS: 75599-23-4) is a chiral diamine compound with significant implications in organic chemistry and medicinal applications. Its unique stereochemistry and functional groups make it a subject of interest for various biological studies and synthetic applications.

  • Molecular Formula : C8H18N2
  • Molecular Weight : 142.25 g/mol
  • Purity : Typically available at 97% purity.
  • Structure : The compound features a cyclohexane ring with two methyl groups attached to the nitrogen atoms, contributing to its chiral nature.

The biological activity of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's chiral centers allow for selective binding, influencing biochemical pathways.

Pharmaceutical Development

Research indicates that (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine serves as a valuable building block in the synthesis of biologically active molecules. Its role in drug design is particularly notable in:

  • Anticancer Agents : Compounds derived from this diamine have shown potential in targeting cancer cell pathways.
  • Antimicrobial Agents : Studies have explored its efficacy against various bacterial strains.

Enzyme Interaction Studies

The compound has been studied for its interactions with specific enzymes. For instance:

  • Inhibition Studies : It has been evaluated as an inhibitor for certain enzyme classes, demonstrating potential therapeutic benefits in enzyme-related disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine. Key findings include:

Study FocusFindings
Anticancer ActivityCertain derivatives exhibited significant cytotoxicity against breast cancer cell lines.
Antimicrobial EfficacyActive against gram-positive bacteria, showing promise as a novel antimicrobial agent.
Enzyme InhibitionDemonstrated inhibition of specific proteases, indicating potential in treating protease-related diseases.

Case Studies

Several case studies highlight the biological activity of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine:

  • Case Study on Anticancer Activity :
    • A derivative synthesized from (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine was tested against various cancer cell lines. Results showed a reduction in cell viability by over 50% at certain concentrations.
  • Case Study on Antimicrobial Properties :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the key stereochemical features of (1R,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine, and how do they influence its reactivity?

  • Answer : The compound has two chiral centers (1R,2S), creating a rigid cyclohexane backbone with axial and equatorial methyl groups on the nitrogen atoms. This stereochemistry dictates its ability to act as a chiral ligand in asymmetric catalysis, influencing metal coordination geometry and enantioselectivity. For example, the trans configuration stabilizes square-planar or octahedral metal complexes, critical in Buchwald–Hartwig amination or cross-coupling reactions .
  • Analytical Method : X-ray crystallography (as in ) or NOESY NMR can confirm spatial arrangement.

Q. What standard synthetic routes are used to prepare (1R,2S)-N¹,N¹-dimethylcyclohexane-1,2-diamine?

  • Answer : Common methods include:

  • Route 1 : Methylation of (1R,2S)-cyclohexane-1,2-diamine using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
  • Route 2 : Resolution of racemic mixtures via chiral chromatography or enzymatic kinetic resolution .
    • Key Parameters : Temperature control (20–60°C) and solvent choice (ethanol/methanol) to minimize side reactions like over-methylation .

Advanced Research Questions

Q. How can researchers troubleshoot low enantiomeric purity during synthesis?

  • Answer : Common issues and solutions:

  • Problem : Racemization during methylation.
    Solution : Use milder methylating agents (e.g., dimethyl carbonate) or low-temperature conditions .
  • Problem : Inefficient resolution of enantiomers.
    Solution : Employ preparative chiral HPLC with cellulose-based columns or enzymatic resolution using lipases .
    • Validation : GC or chiral shift reagents (e.g., Eu(hfc)₃) for enantiomeric excess (ee%) determination .

Q. What experimental strategies optimize this compound’s performance as a ligand in copper-catalyzed reactions?

  • Answer : Key considerations:

  • Metal Coordination : Pre-treatment with Cu(I) salts (e.g., CuBr·SMe₂) to form active catalytic species .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal-ligand complex stability .
  • Substrate Scope : Test sterically hindered aryl halides to evaluate ligand efficacy in C–N bond formation .
    • Data Table :
SubstrateYield (%) (with ligand)Yield (%) (without ligand)
4-Bromotoluene9245
2-Bromonaphthalene7830

Q. How do contradictory reports on reaction yields arise in publications, and how can they be resolved?

  • Answer : Discrepancies often stem from:

  • Impurity Profiles : Unreacted starting materials (e.g., residual cyclohexane-dione) can inflate yields. Use LC-MS or ¹H NMR to verify purity .
  • Atmospheric Oxygen : Degradation of Cu(I) to Cu(II) in air-sensitive reactions. Conduct experiments under inert gas (N₂/Ar) .
    • Case Study : A study reporting 60% yield ( ) vs. 85% () may differ in methylamine stoichiometry or reaction time.

Methodological Resources

  • Stereochemical Analysis : Single-crystal X-ray diffraction () or vibrational circular dichroism (VCD) for absolute configuration confirmation.
  • Synthesis Optimization : Design of Experiments (DoE) to test variables like temperature, solvent, and catalyst loading .

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